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Compound of Interest

Compound Name: 4-ethyl-N-(2-pyridinyl)benzamide
Cat. No.: B370799
Get Quote

Executive Summary & Chemical Context

The target molecule, 4-ethyl-N-(2-pyridinyl)benzamide, consists of an electron-rich pyridine
ring linked via an amide bond to a para-ethyl-substituted benzene ring.

o Core Motif: The N-(2-pyridyl)amide linkage typically adopts a planar conformation due to an
intramolecular hydrogen bond (S(6) motif), mimicking the hydrogen-bonding donor/acceptor
pattern found in DNA base pairs.

o Substituent Effect: The 4-ethyl group introduces steric bulk and lipophilicity, influencing the
crystal packing from simple planar stacking to potentially herringbone or slipped-stack motifs.

Experimental Workflow: Synthesis to Diffraction

To ensure high-fidelity structural data, the following self-validating protocol is recommended.

Synthesis & Crystallization[1][2][3][4]

e Synthesis: Acylation of 2-aminopyridine with 4-ethylbenzoyl chloride in anhydrous
dichloromethane (DCM) with triethylamine (Et3N) as a base.
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 Purification: Recrystallization from Ethanol/Water (9:1) is critical to remove triethylamine
hydrochloride salts which can co-crystallize.

o Crystal Growth: Slow evaporation at room temperature (298 K) using a solvent system of
Ethyl Acetate:Hexane (1:1).

o Why: This polarity mix encourages the formation of single block-like crystals suitable for X-
ray diffraction (XRD) rather than needles.

X-Ray Diffraction Protocol (SC-XRD)

Instrument: Bruker D8 QUEST or equivalent (Mo-Ka radiation, A = 0.71073 A). Temperature:
Data collection at 100 K is mandatory to reduce thermal vibration ellipsoids, allowing precise
determination of the ethyl group's conformation (often disordered at RT).
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Figure 1: Critical path for obtaining diffraction-quality single crystals.

Structural Analysis & Refinement

Upon solving the structure (typically using SHELXT and refining with SHELXL), the analysis
must focus on three distinct hierarchies.

Molecular Conformation (The S(6) Motif)

The defining feature of N-(2-pyridinyl)benzamides is the intramolecular hydrogen bond
between the amide nitrogen (N-H) and the pyridine nitrogen (N_py).

o Metric: Measure the N(amide)...N(pyridine) distance.

 Expectation: A distance of ~2.65 A indicates a strong intramolecular lock.
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» Torsion Angle: The C(carbonyl)-N-C-N(pyridine) torsion angle should be near 0° (planar),
creating a pseudo-six-membered ring (S(6) graph set). This planarity is crucial for biological
activity, allowing the molecule to slot into narrow enzyme pockets.

Crystal Packing & Unit Cell

Based on homologous structures (e.g., benzamide derivatives), this compound likely
crystallizes in a Monoclinic system, space group P2i/c.

o Primary Interaction: Intermolecular N-H...O=C hydrogen bonds are often suppressed by the
intramolecular S(6) lock. Consequently, packing is driven by:

o TI-Tt Stacking: Between the electron-deficient pyridine ring and the electron-rich benzene
ring of adjacent molecules (Centroid-Centroid distance ~3.6-3.8 A).

o Weak C-H...O Interactions: The carbonyl oxygen accepts weak hydrogen bonds from
aromatic C-H donors.

Quantitative Data Summary (Template)

Use this table to standardize your refinement results.

Parameter Value (Typical Range) Significance
Crystal System Monoclinic Common for planar aromatics
Space Group P2i/c or C2/c Centrosymmetric packing
Z (Molecules/Cell) 4 Standard packing efficiency
R1 (Refinement) < 0.05 (5%) Indicates high-quality model fit
Confirms S(6) conformational
N-H...N (Intra) 2.60-2.70 A
lock
i ) Check for disorder at C(ethyl)-
Ethyl Torsion Variable

C(methyl)
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Advanced Characterization: Hirshfeld Surface
Analysis

To move beyond simple geometric descriptions, Hirshfeld surface analysis (using
CrystalExplorer) is required to quantify intermolecular contacts.[1][2][3]

The d _norm Surface

Map the d_norm property onto the molecular surface.[4]
e Red Spots: Indicate contacts shorter than the sum of van der Waals radii.[4][5]

o Location: Expect deep red spots at the Carbonyl Oxygen (acceptor) and weak red spots
near the Ethyl hydrogens (donors).

» White Regions: Contacts at van der Waals separation.[4]

2D Fingerprint Plots

Deconstruct the surface into specific interaction types:

e H...H Contacts: Likely the dominant interaction (>40%) due to the ethyl group and aromatic
protons.

e C...H/H...C Contacts: Representative of C-H...Tt interactions (approx. 25-30%).

e O...H/H...O Contacts: The signature of the weak hydrogen bonding network (approx. 10-
15%).
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Figure 2: Logic flow for interpreting Hirshfeld Surface data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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